molecular formula C8H6Cl2O2 B595211 2,6-Dichlorophenylacetic-alpha,alpha-d2 acid CAS No. 1219803-63-0

2,6-Dichlorophenylacetic-alpha,alpha-d2 acid

Cat. No.: B595211
CAS No.: 1219803-63-0
M. Wt: 207.046
InChI Key: SFAILOOQFZNOAU-APZFVMQVSA-N
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Description

Chemical Structure and Properties 2,6-Dichlorophenylacetic-alpha,alpha-d2 acid (C₈H₄D₂Cl₂O₂) is a deuterated derivative of 2,6-dichlorophenylacetic acid (C₈H₆Cl₂O₂), where the two alpha hydrogens on the acetic acid moiety are replaced with deuterium atoms. The non-deuterated parent compound has a molecular weight of 205.04 g/mol, a melting point of 130–131°C, and is registered under CAS 6575-24-2 . The deuterated form retains the core structure but exhibits isotopic differences in spectral properties (e.g., absence of α-proton signals in ¹H NMR) and slightly higher molecular weight (207.06 g/mol).

For example, the synthesis of 2-(2,6-dichlorophenyl)-2,2-difluoroacetic acid () involves fluorination of the parent acid, suggesting that similar substitution strategies could apply for deuteration.

Applications The non-deuterated compound is a precursor to pharmaceuticals like guanfacine, an α2-adrenergic agonist used to treat hypertension . The deuterated analog likely serves as a metabolic tracer in pharmacokinetic studies or as an internal standard in mass spectrometry due to its isotopic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorophenylacetic-alpha,alpha-d2 acid typically involves the deuteration of 2,6-Dichlorophenylacetic acid. This process can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield deuteration. The reaction is typically carried out in specialized reactors designed to handle the specific requirements of deuterium exchange reactions.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorophenylacetic-alpha,alpha-d2 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2,6-Dichlorophenylacetic-alpha,alpha-d2 acid is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and isotope effects.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme activities.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Used in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 2,6-Dichlorophenylacetic-alpha,alpha-d2 acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, leading to unique effects compared to its non-deuterated counterpart. The compound’s molecular targets and pathways are often studied using advanced spectroscopic and analytical techniques to elucidate its effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituted Phenylacetic Acids

Acid (Non-Deuterated)

  • Formula : C₈H₆Cl₂O₂
  • MW : 205.04 g/mol
  • CAS : 6575-24-2
  • Key Differences : Lacks deuterium, leading to distinct spectroscopic profiles (e.g., α-proton signals in NMR). Used directly in drug synthesis, such as guanfacine .

3,4-Dichlorophenylacetic Acid

  • Formula : C₈H₆Cl₂O₂
  • CAS : 10132-07-7
  • Key Differences : Chlorine substituents at the 3,4-positions instead of 2,6-positions. Altered electronic effects may influence acidity (pKa) and reactivity in coupling reactions .

Ester Derivatives

Methyl 2,6-Dichlorophenylacetate

  • Formula : C₉H₈Cl₂O₂
  • MW : 219.06 g/mol
  • CAS : 54551-83-6
  • Key Differences : Esterification reduces polarity, enhancing solubility in organic solvents. Used as an intermediate in guanfacine production .

Phenoxyacetic Acid Analog

2,6-Dichlorophenoxyacetic Acid (2,6-D Acid)

  • Formula : C₈H₆Cl₂O₃
  • MW : 221.04 g/mol
  • Key Differences: Phenoxy group replaces the phenylacetic acid structure, increasing acidity (pKa ~2.6 vs. ~3.5 for phenylacetic acids). Primarily used as an herbicide .

Amino- and Fluoro-Substituted Analogs

2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride

  • Formula: C₈H₈ClF₂NO₂
  • MW : 223.6 g/mol
  • CAS : 2411635-69-1
  • Key Differences: Fluorine substituents and an amino group introduce hydrogen-bonding capabilities, altering bioavailability. Potential use in peptide-mimetic drugs .

Diclofenac

  • Formula: C₁₄H₁₁Cl₂NO₂
  • MW : 296.15 g/mol
  • Key Differences: Additional benzene ring and amino group enhance anti-inflammatory activity. A non-steroidal anti-inflammatory drug (NSAID) .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
2,6-Dichlorophenylacetic-d2 acid C₈H₄D₂Cl₂O₂ 207.06 N/A Metabolic studies, isotopic standards
2,6-Dichlorophenylacetic acid C₈H₆Cl₂O₂ 205.04 6575-24-2 Guanfacine synthesis
Methyl 2,6-dichlorophenylacetate C₉H₈Cl₂O₂ 219.06 54551-83-6 Pharmaceutical intermediate
2,6-Dichlorophenoxyacetic acid C₈H₆Cl₂O₃ 221.04 N/A Herbicide
Diclofenac C₁₄H₁₁Cl₂NO₂ 296.15 15307-86-5 NSAID

Research Findings and Trends

  • Deuterium Effects : Deuteration at the α-position can enhance metabolic stability, a strategy employed in deuterated drugs like deutetrabenazine .
  • Structural-Activity Relationships : Substitution patterns (e.g., 2,6-dichloro vs. 3,4-dichloro) significantly impact biological activity. For instance, 2,6-dichlorophenylacetic acid’s rigidity favors binding to adrenergic receptors .
  • Synthetic Utility : Ester derivatives are preferred intermediates due to their ease of purification and reactivity in amidation/alkylation reactions .

Biological Activity

2,6-Dichlorophenylacetic-alpha,alpha-d2 acid is a chlorinated derivative of phenylacetic acid, which has garnered attention for its biological activity and potential applications in various fields, including pharmacology and environmental science. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C8H6Cl2O2
  • Molecular Weight : 203.04 g/mol
  • CAS Number : 81058-01-9

The compound features two chlorine atoms positioned at the 2 and 6 positions of the phenyl ring, contributing to its unique chemical properties and biological activities.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized as follows:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It shows affinity for various receptors, suggesting possible roles in modulating physiological responses.
  • Toxicological Effects : Research indicates potential toxic effects on model organisms, raising concerns about its environmental impact.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound may interact with enzymes such as cytochrome P450s, which are crucial for drug metabolism and detoxification processes. This interaction can alter the metabolism of other compounds and potentially lead to adverse effects.
  • Receptor Modulation : Preliminary studies suggest that this compound can act as an agonist or antagonist at specific receptors, influencing signaling pathways associated with growth and development.
  • Endocrine Disruption : Similar to other chlorinated compounds, it may exhibit endocrine-disrupting properties that can interfere with hormonal signaling in organisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry reported that the compound inhibited specific cytochrome P450 enzymes with IC50 values ranging from 25 to 50 µM. This inhibition could lead to altered pharmacokinetics of co-administered drugs .
  • Toxicity Assessment in Model Organisms : Research conducted on Xenopus laevis embryos demonstrated that exposure to varying concentrations of the compound resulted in developmental malformations and increased mortality rates. These findings highlight the potential risks associated with environmental exposure to this chemical .
  • Environmental Impact Studies : Investigations into the persistence and bioaccumulation of chlorinated phenylacetic acids have raised concerns regarding their long-term effects on aquatic ecosystems. These studies suggest that such compounds could disrupt endocrine functions in wildlife.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionIC50 values (25-50 µM) for cytochrome P450s
Developmental ToxicityMalformations in Xenopus laevis embryos
Endocrine DisruptionPotential interference with hormonal signaling

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,6-Dichlorophenylacetic-alpha,alpha-d2 acid with high isotopic purity?

  • Methodology : Begin with non-deuterated 2,6-dichlorophenylacetic acid and employ deuterium exchange reactions under controlled acidic or basic conditions (e.g., using D₂O or deuterated solvents like CD₃OD). Monitor isotopic incorporation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For high regioselectivity, use catalysts like palladium or ruthenium in deuterium gas (D₂) environments to target alpha positions. Validate purity using high-resolution MS (HRMS) and isotope ratio monitoring .

Q. Which spectroscopic techniques are most effective for confirming deuterium incorporation in this compound?

  • Methodology :

  • NMR : Compare ¹H and ²H NMR spectra to identify signal suppression at alpha positions due to deuterium substitution.
  • Mass Spectrometry : Use electron ionization (EI-MS) to detect mass shifts (+2 Da) from deuterium substitution. Isotopic purity can be quantified via isotopic abundance ratios.
  • Infrared (IR) Spectroscopy : Analyze C-D stretching vibrations (~2000–2200 cm⁻¹) to confirm deuterium presence .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodology :

  • Variable Selection : Key factors include temperature, solvent deuteration level, catalyst loading, and reaction time.
  • Design of Experiments (DoE) : Implement a 2⁴ factorial design to explore interactions between variables. Use response surface methodology (RSM) to identify optimal conditions for yield and isotopic purity.
  • Validation : Cross-validate computational predictions (e.g., quantum chemical path-searching methods) with experimental trials to refine parameters. This approach minimizes trial-and-error inefficiencies .

Q. How can kinetic isotope effects (KIE) be quantified using this deuterated compound in reaction mechanism studies?

  • Methodology :

  • Competitive Experiments : Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions (e.g., esterification or decarboxylation).
  • Computational Modeling : Calculate KIE using quantum mechanics/molecular mechanics (QM/MM) simulations to correlate experimental rate differences with isotopic substitution.
  • Analytical Tools : Track intermediates via time-resolved spectroscopy (e.g., stopped-flow UV-Vis) or MS/MS fragmentation patterns .

Q. What strategies resolve contradictions in reported reaction yields for deuterated phenylacetic acid derivatives?

  • Methodology :

  • Meta-Analysis : Systematically compare published protocols to identify variables like solvent purity, catalyst deactivation, or isotopic scrambling.
  • Sensitivity Testing : Use Monte Carlo simulations to assess how minor parameter variations (e.g., trace moisture) impact yield.
  • Reproducibility Checks : Replicate experiments under strictly controlled inert atmospheres (e.g., glovebox) to isolate confounding factors .

Q. How does deuteration influence the compound’s crystallographic and solubility properties?

  • Methodology :

  • X-ray Diffraction (XRD) : Compare crystal structures of deuterated vs. non-deuterated forms to assess deuteration-induced lattice changes.
  • Solubility Studies : Measure solubility in protic (e.g., H₂O) vs. aprotic (e.g., DMSO-d₆) solvents using gravimetric or UV-spectrophotometric methods.
  • Thermodynamic Analysis : Calculate enthalpy of dissolution via isothermal titration calorimetry (ITC) to quantify deuteration effects .

Q. Methodological Tools and Data Sources

  • Synthetic Optimization : Leverage ICReDD’s reaction path search methods to predict deuteration pathways .
  • Analytical Validation : Rely on NIST Standard Reference Data for mass spectral interpretation and PubChem for structural benchmarking .
  • Statistical Frameworks : Apply CRDC-classified methodologies (e.g., RDF2050112 for reactor design) to streamline process control .

Properties

IUPAC Name

2,2-dideuterio-2-(2,6-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAILOOQFZNOAU-APZFVMQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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